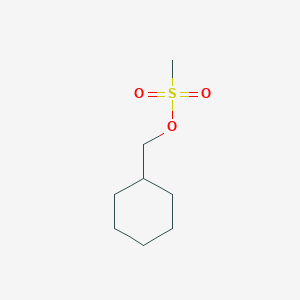

Cyclohexylmethyl methanesulfonate

Descripción general

Descripción

Cyclohexylmethyl methanesulfonate is an organic compound with the molecular formula C8H16O3S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexylmethanol. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-oxygen bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl methanesulfonate can be synthesized through the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using dichloromethane as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by washing with hydrochloric acid and water to remove impurities .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexylmethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to slightly elevated temperatures, inert atmosphere

Major Products: The major products formed from these reactions are cyclohexylmethyl derivatives of the nucleophiles used. For example, reacting with an amine would yield a cyclohexylmethyl amine derivative.

Aplicaciones Científicas De Investigación

Organic Synthesis

CHMMS serves as an important intermediate in the synthesis of various organic compounds. Its methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. Common nucleophiles used include alkoxides and amines, leading to diverse products depending on the reaction conditions.

Biological Applications

Recent studies have indicated that compounds similar to CHMMS can be utilized to modify biomolecules such as proteins and nucleic acids. This modification can enhance the properties of these biomolecules for therapeutic purposes, including drug development aimed at neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, cyclohexyl amide derivatives have shown promise as CRF receptor antagonists, which are relevant in treating stress-related disorders .

Industrial Applications

In the industrial sector, CHMMS is used in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it valuable for creating compounds with specific functional properties required in different applications.

Case Studies

- Modification of Biomolecules : A study demonstrated that using CHMMS derivatives could effectively modify DNA sequences, enhancing gene editing techniques through improved delivery systems .

- Therapeutic Potential : Research has shown that cyclohexyl derivatives can act as effective CRF receptor antagonists, indicating potential applications in treating neurodegenerative diseases .

- Industrial Synthesis : A case study highlighted the use of CHMMS in synthesizing specialty polymers that exhibit unique thermal and mechanical properties, showcasing its industrial relevance .

Mecanismo De Acción

The mechanism of action of cyclohexylmethyl methanesulfonate involves the alkylation of nucleophilic sites in molecules. The methanesulfonate group acts as a leaving group, allowing the cyclohexylmethyl group to form a covalent bond with the nucleophile. This reaction is facilitated by the electron-withdrawing nature of the methanesulfonate group, which stabilizes the transition state and promotes the formation of the product .

Comparación Con Compuestos Similares

- Methyl methanesulfonate

- Ethyl methanesulfonate

- Isopropyl methanesulfonate

Comparison: Cyclohexylmethyl methanesulfonate is unique due to its cyclohexylmethyl group, which imparts different steric and electronic properties compared to other methanesulfonate esters. This can influence the reactivity and selectivity of the compound in various chemical reactions. For instance, the bulkier cyclohexylmethyl group may provide greater steric hindrance, affecting the compound’s interaction with nucleophiles .

Actividad Biológica

Cyclohexylmethyl methanesulfonate (CHMMS) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of CHMMS, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a methanesulfonate moiety. Its chemical formula is , with a molecular weight of approximately 218.32 g/mol. The presence of the methanesulfonate group enhances the compound's electrophilic nature, which is crucial for its interactions with biological targets.

- Alkylating Agent : Similar to other methanesulfonates, CHMMS may act as an alkylating agent, which can modify DNA and proteins by adding alkyl groups. This modification can lead to cross-linking of DNA strands, ultimately resulting in cellular apoptosis or necrosis.

- Electrophilic Reactivity : The electrophilic nature of the methanesulfonate group allows it to react with nucleophiles in biological systems, such as amino acids in proteins or nucleotides in DNA. This reactivity is pivotal in mediating its biological effects.

1. Genotoxicity Studies

Research on MMS has demonstrated significant genotoxicity, including the induction of mutations and chromosomal aberrations in various cell types. A study highlighted that MMS exposure led to tumors in animal models, indicating its potential carcinogenic properties . Although specific data on CHMMS is sparse, its structural similarity to MMS suggests potential genotoxic effects.

2. Pharmacological Applications

Due to its structural characteristics, CHMMS may serve as an intermediate in synthesizing pharmaceuticals targeting neurological disorders or cancer therapies. Its ability to enhance solubility and stability makes it a candidate for drug formulation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound and structurally related compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Potentially genotoxic; alkylating agent | Methanesulfonate moiety |

| Methyl methanesulfonate (MMS) | Structure | Known carcinogen; induces DNA damage | Strong electrophilic character |

| Ethyl methanesulfonate (EMS) | Structure | Genotoxic; used in mutagenesis studies | Similar mechanism to MMS |

Future Directions for Research

Further research is needed to elucidate the specific biological activities of this compound. Key areas for investigation include:

- In vitro and In vivo Studies : Comprehensive studies assessing the cytotoxicity, mutagenicity, and potential therapeutic applications of CHMMS.

- Mechanistic Studies : Detailed exploration of the biochemical pathways affected by CHMMS to understand its role as an alkylating agent.

- Drug Development : Evaluating CHMMS as a precursor for synthesizing novel therapeutic agents targeting specific diseases.

Propiedades

IUPAC Name |

cyclohexylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABZFPLSDXDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.